BenchChemオンラインストアへようこそ!

Mitochondria degrader-1

Mitophagy Autophagy Mitochondrial Dysfunction

Mitochondria degrader-1 (CAS: 2241669-05-4) is a small-molecule chemical tool corresponding to Example 5 in patent WO2019013181A1. It is designed to induce the degradation of damaged mitochondria through the autophagy-lysosome pathway.

Molecular Formula C33H49ClFN7O8S
Molecular Weight 758.3 g/mol
Cat. No. B10857025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitochondria degrader-1
Molecular FormulaC33H49ClFN7O8S
Molecular Weight758.3 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl
InChIInChI=1S/C33H49ClFN7O8S/c1-24(43)38-27(23-51-33-39-28-29(40-32(36)41-31(28)45)42(33)22-25-6-8-26(35)9-7-25)30(44)37-11-13-47-15-17-49-19-21-50-20-18-48-16-14-46-12-5-3-2-4-10-34/h6-9,27H,2-5,10-23H2,1H3,(H,37,44)(H,38,43)(H3,36,40,41,45)/t27-/m0/s1
InChIKeyJIUOEUKVQTVYRY-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mitochondria Degrader-1: Procurement-Grade Compound for Selective Autophagy-Based Mitochondrial Clearance Studies


Mitochondria degrader-1 (CAS: 2241669-05-4) is a small-molecule chemical tool corresponding to Example 5 in patent WO2019013181A1 [1]. It is designed to induce the degradation of damaged mitochondria through the autophagy-lysosome pathway [1]. The compound is utilized as a research reagent to investigate the role of mitochondrial dysfunction in neurodegenerative diseases, cancer, metabolic disorders, and age-related pathologies [1]. It is supplied as a powder with a reported purity of typically ≥95% or >98% by HPLC .

Limitations of Pan-Autophagy Inducers vs. Mitochondria Degrader-1 in Targeted Organelle Clearance


Generic autophagy inducers, such as mTOR inhibitors (e.g., rapamycin) or mitochondrial uncouplers (e.g., CCCP), cannot be simply interchanged with Mitochondria degrader-1. While mTOR inhibitors induce non-selective bulk autophagy, potentially degrading a wide range of cellular components and disrupting normal physiological functions, mitochondrial uncouplers act by first damaging mitochondrial membranes to artificially trigger mitophagy, which is counterproductive for therapeutic models aimed at restoring function [1]. The patent explicitly positions the claimed compounds, including Mitochondria degrader-1, as addressing the need for a degradation agent that selectively targets injured mitochondria via an autophagy mechanism without the broad cellular disruption caused by these traditional agents [1].

Mitochondria Degrader-1: Analysis of Publicly Available Quantitative Differentiation Data


Assessment of Publicly Available Potency (IC50/EC50) and Selectivity Data for Mitochondria Degrader-1

A comprehensive review of publicly accessible literature, patents, and technical datasheets up to April 2026 reveals a critical gap: no quantitative potency (e.g., IC50, EC50, KD) or direct comparative selectivity data (e.g., fold-change vs. other organelles) for Mitochondria degrader-1 could be identified in primary research papers, the foundational patent WO2019013181A1, or reputable technical datasheets [1]. Consequently, a rigorous, data-driven differentiation against specific chemical analogs (e.g., other examples in the patent family) or established tool compounds (e.g., CCCP, Oligomycin A, Rapamycin) is not feasible based on the current public domain evidence. The compound is universally described as a 'potent' agent, but the specific quantitative parameters that would justify this descriptor are not provided in the source materials [1].

Mitophagy Autophagy Mitochondrial Dysfunction

Comparative Analysis of In Vivo Pharmacokinetic (PK) and Toxicology Profiles for Mitochondria Degrader-1

An analysis of the available information indicates a complete absence of reported in vivo pharmacokinetic (PK) parameters (e.g., bioavailability, half-life, clearance, volume of distribution) or toxicology data for Mitochondria degrader-1. No peer-reviewed publications or publicly accessible regulatory filings contain such data as of this analysis [1]. This lack of data precludes any comparison with other mitochondria-targeted agents (e.g., MitoQ, SkQ1) or autophagy modulators regarding their in vivo behavior or safety margins.

Pharmacokinetics ADME Toxicology

Evaluation of Compound Stability and Formulation Reproducibility for Mitochondria Degrader-1

The primary differentiator for Mitochondria degrader-1 in the procurement landscape is not a peer-reviewed quantitative metric but a vendor-specified quality control parameter: purity. Reputable suppliers specify a purity of >98.0% as determined by HPLC . While this establishes a baseline for chemical identity, no comparative data exists regarding its stability under various experimental conditions (e.g., in DMSO stock solutions, in cell culture media, or under long-term storage) relative to other structurally similar compounds from the same patent family. The reproducibility of its biological effects is, therefore, contingent upon the specific vendor's batch and the user's handling protocols.

Compound Stability Formulation Reproducibility

Validated Application Scenarios for Mitochondria Degrader-1 Based on Current Evidence


In Vitro Mechanistic Studies of Targeted Mitophagy

Mitochondria degrader-1 is suited for in vitro cellular models aimed at dissecting the molecular machinery of selective mitochondrial degradation. Its intended use, as per patent disclosure, is to induce the clearance of dysfunctional mitochondria via the autophagy pathway, providing a tool to study the process of mitophagy independent of nutrient-sensing pathways [1]. This application is best executed in well-characterized cell lines (e.g., HeLa, HEK293) where mitochondrial health can be monitored using established reporters (e.g., mito-QC, mt-Keima).

Investigation of Mitochondrial Dysfunction in Neurodegenerative and Metabolic Disease Models

Based on its patent-defined mechanism, Mitochondria degrader-1 is a relevant tool for researchers exploring the link between accumulated damaged mitochondria and disease phenotypes. The patent specifically cites neurodegenerative diseases, cancer, inflammatory conditions, and metabolic disorders as areas where the compound could be applied [1]. Procurement is indicated for laboratories seeking to establish or validate a role for mitophagy in these disease contexts, with the understanding that the user must independently generate all necessary efficacy and safety data.

Development of Novel Mitophagy Assays and Screening Platforms

The compound can serve as a positive control or a chemical starting point for developing high-throughput screening assays to identify new modulators of mitophagy. Its defined mechanism as an autophagy-based degrader of injured mitochondria makes it a valuable reference agent for optimizing assay conditions, validating reporter systems, and benchmarking the activity of novel compounds in the mitochondrial quality control pathway [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mitochondria degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.